molecular formula C10H8N2S B14412193 2-Pyridinamine, N-(thienylmethylene)- CAS No. 87795-45-7

2-Pyridinamine, N-(thienylmethylene)-

Cat. No.: B14412193
CAS No.: 87795-45-7
M. Wt: 188.25 g/mol
InChI Key: SDWIEQMUJIZZSY-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-(thienylmethylene)- is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position, further modified by a thienylmethylene moiety. The thienylmethylene group likely forms an imine (Schiff base) structure, distinguishing it from methyl-substituted derivatives. Such compounds are typically synthesized via condensation reactions between pyridinamine and thiophene-derived aldehydes or ketones, as suggested by synthesis routes for related thiourea and pyrimidine derivatives .

Properties

CAS No.

87795-45-7

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

N-pyridin-2-yl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C10H8N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-8H

InChI Key

SDWIEQMUJIZZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Pyridinamine, N-(thienylmethylene)- typically involves the reaction of 2-aminopyridine with a thienylmethylene precursor. One common method involves the use of an inert solvent and an acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-Pyridinamine, N-(thienylmethylene)- can undergo various chemical reactions, including:

Scientific Research Applications

2-Pyridinamine, N-(thienylmethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(thienylmethylene)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Pyridinamine, N-(thienylmethylene)-, the following structurally related compounds are analyzed:

2-Pyridinamine, N-(3-thienylmethyl)- (CAS 63449-91-2)

  • Molecular Formula : C₁₀H₁₀N₂S
  • Molecular Weight : 190.26 g/mol
  • Physical Properties :
    • Boiling Point: 330.5°C
    • Density: 1.249 g/cm³
    • Polar Surface Area (PSA): 24.92 Ų
  • Structural Note: The thienylmethyl group introduces sulfur-containing aromaticity, enhancing π-π stacking interactions compared to purely hydrocarbon substituents.

3-Pyridinamine, N-(2-quinolinylmethylene)- (CAS 16722-45-5)

  • Molecular Formula : C₁₅H₁₁N₃
  • Molecular Weight : 233.27 g/mol
  • Higher molecular weight (233.27 vs. 190.26) may reduce solubility but enhance thermal stability .

N-(4-Methoxybenzyl)pyridin-2-amine

  • Molecular Formula : C₁₃H₁₃N₂O
  • Molecular Weight : 215.26 g/mol
  • Physical Properties :
    • Melting Point: 100–102°C
    • Safety: Classified as an irritant (Xi) with risk code 36/37/38 (irritating to eyes, skin, and respiratory system) .
  • Structural Note: The methoxybenzyl group introduces electron-donating effects, altering electronic properties compared to thienyl derivatives.

Methapyrilene (CAS 91-80-5)

  • Molecular Formula : C₁₄H₁₉N₃S
  • Molecular Weight : 261.42 g/mol
  • Applications: Historically used as an antihistamine, highlighting the pharmacological relevance of pyridinamine derivatives with thienyl and dimethylaminoethyl substituents .
  • Safety : Classified as a hazardous waste (RCRA U155), emphasizing the need for careful handling.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Physical/Safety Properties Applications/Notes
2-Pyridinamine, N-(3-thienylmethyl)- 63449-91-2 C₁₀H₁₀N₂S 190.26 Boiling Point: 330.5°C; PSA: 24.92 Ų Intermediate in heterocyclic synthesis
3-Pyridinamine, N-(2-quinolinylmethylene)- 16722-45-5 C₁₅H₁₁N₃ 233.27 Irritant; requires first aid measures for exposure Potential medicinal chemistry scaffold
N-(4-Methoxybenzyl)pyridin-2-amine Not provided C₁₃H₁₃N₂O 215.26 Melting Point: 100–102°C; Irritant (Xi) Organic synthesis intermediate
Methapyrilene 91-80-5 C₁₄H₁₉N₃S 261.42 Hazardous waste (U155); former antihistamine Discontinued pharmaceutical agent

Key Research Findings

Synthetic Routes: Derivatives like 2-Pyridinamine, N-(3-thienylmethyl)- are synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the preparation of pyridothienopyrimidines from amino esters .

Electronic Effects : Thienyl substituents enhance electron-withdrawing properties compared to methoxybenzyl groups, influencing reactivity in cyclization reactions .

Safety Profiles: Quinolinylmethylene and methoxybenzyl derivatives exhibit irritant properties, necessitating stringent safety protocols during handling .

Pharmacological Potential: Methapyrilene’s historical use underscores the importance of pyridinamine scaffolds in drug design, though toxicity concerns limit modern applications .

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